molecular formula C28H35NO4 B12569195 1-[Bis(2-methoxyethyl)amino]-3-(triphenylmethoxy)propan-2-ol CAS No. 189279-39-8

1-[Bis(2-methoxyethyl)amino]-3-(triphenylmethoxy)propan-2-ol

Cat. No.: B12569195
CAS No.: 189279-39-8
M. Wt: 449.6 g/mol
InChI Key: SPGLBRJPHNOJFV-UHFFFAOYSA-N
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Description

1-[Bis(2-methoxyethyl)amino]-3-(triphenylmethoxy)propan-2-ol is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a bis(2-methoxyethyl)amino group and a triphenylmethoxy group attached to a propan-2-ol backbone. Its molecular formula is C27H37NO4.

Preparation Methods

The synthesis of 1-[Bis(2-methoxyethyl)amino]-3-(triphenylmethoxy)propan-2-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of triphenylmethanol with epichlorohydrin in the presence of a base to form the triphenylmethoxypropan-2-ol intermediate. This intermediate is then reacted with bis(2-methoxyethyl)amine under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-[Bis(2-methoxyethyl)amino]-3-(triphenylmethoxy)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the bis(2-methoxyethyl)amino group can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations.

Scientific Research Applications

1-[Bis(2-methoxyethyl)amino]-3-(triphenylmethoxy)propan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It is utilized in the production of specialty chemicals and materials, where its unique properties are advantageous.

Mechanism of Action

The mechanism of action of 1-[Bis(2-methoxyethyl)amino]-3-(triphenylmethoxy)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bis(2-methoxyethyl)amino group can form hydrogen bonds or electrostatic interactions with active sites, while the triphenylmethoxy group provides steric hindrance and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

1-[Bis(2-methoxyethyl)amino]-3-(triphenylmethoxy)propan-2-ol can be compared with similar compounds such as:

    Metoprolol: A β1 receptor blocker with a similar bis(2-methoxyethyl)amino group but different overall structure and pharmacological profile.

    Bis(2-methoxyethyl)aminosulfur trifluoride: A fluorinating reagent with a bis(2-methoxyethyl)amino group, used in different chemical transformations. The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

189279-39-8

Molecular Formula

C28H35NO4

Molecular Weight

449.6 g/mol

IUPAC Name

1-[bis(2-methoxyethyl)amino]-3-trityloxypropan-2-ol

InChI

InChI=1S/C28H35NO4/c1-31-20-18-29(19-21-32-2)22-27(30)23-33-28(24-12-6-3-7-13-24,25-14-8-4-9-15-25)26-16-10-5-11-17-26/h3-17,27,30H,18-23H2,1-2H3

InChI Key

SPGLBRJPHNOJFV-UHFFFAOYSA-N

Canonical SMILES

COCCN(CCOC)CC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O

Origin of Product

United States

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